molecular formula C17H27BN2O5 B1372181 tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate CAS No. 1105675-61-3

tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate

Cat. No.: B1372181
CAS No.: 1105675-61-3
M. Wt: 350.2 g/mol
InChI Key: SMZCWXDCKVKEMX-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C17H27BN2O5 and its molecular weight is 350.2 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate (CAS No. 1105675-61-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action and efficacy in various biological assays.

  • Molecular Formula : C17H27BN2O5
  • Molecular Weight : 350.22 g/mol
  • CAS Number : 1105675-61-3

The biological activity of tert-butyl carbamates often involves interactions with specific biological targets such as enzymes or receptors. The presence of the dioxaborolane moiety suggests potential interactions with biological nucleophiles and may influence the compound's pharmacokinetics and bioavailability.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on kinases such as GSK-3β and IKK-β. These kinases are critical in various signaling pathways related to cancer and neurodegeneration .
  • Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. The cytotoxicity is often assessed using assays like MTT or PrestoBlue™ to determine cell viability across different concentrations .
  • Anti-inflammatory Effects : Some studies have reported that related compounds can significantly reduce levels of inflammatory markers such as NO and IL-6 in microglial cells, suggesting a potential role in neuroinflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionInhibits GSK-3β and IKK-β
CytotoxicityReduced cell viability in cancer lines
Anti-inflammatoryDecreased NO and IL-6 levels

Case Study: GSK-3β Inhibition

In a study examining the inhibitory effects on GSK-3β, several derivatives were tested for their IC50 values. The most potent inhibitors exhibited IC50 values ranging from 10 to 1314 nM. This highlights the structure–activity relationship (SAR) where modifications to the carbamate moiety can significantly enhance potency .

Cytotoxicity Assessment

A detailed cytotoxicity assessment was performed using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds showed varying degrees of toxicity with some maintaining cell viability at concentrations up to 10 µM, while others exhibited significant cytotoxicity at lower concentrations .

Properties

IUPAC Name

tert-butyl N-[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O5/c1-15(2,3)23-14(21)20-11-9-19-10-12(22-8)13(11)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZCWXDCKVKEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2NC(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673828
Record name tert-Butyl [5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105675-61-3
Record name 1,1-Dimethylethyl N-[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105675-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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